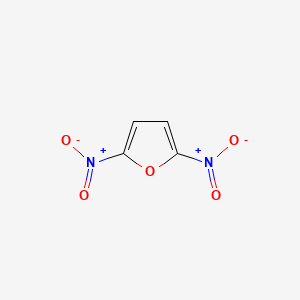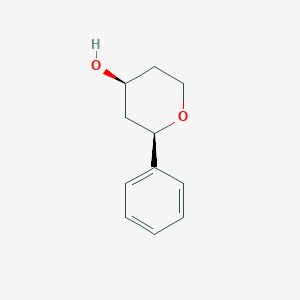
2,5-Dinitrofuran
Übersicht
Beschreibung
2,5-Dinitrofuran is a heterocyclic organic compound characterized by a five-membered furan ring substituted with two nitro groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dinitrofuran can be synthesized from 2-nitrofuran through nitration. The process involves treating 2-nitrofuran with concentrated nitric acid, which introduces the second nitro group at the 5 position. This reaction typically requires controlled conditions to ensure the selective nitration of the furan ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the nitration process described above can be scaled up for industrial applications. The use of phase transfer catalysis in nucleophilic aromatic substitution reactions has also been explored to produce derivatives of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dinitrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles through an addition-elimination mechanism (S_NAr), leading to the formation of substituted 5-nitrofurans.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include phenol and other aryloxy compounds.
Diels-Alder Reactions: These reactions often involve dienophiles such as maleic anhydride or other electron-deficient alkenes, conducted under thermal or catalytic conditions.
Major Products
Substituted 5-Nitrofurans: Resulting from nucleophilic substitution reactions.
Polysubstituted Phenols: Formed through Diels-Alder reactions followed by nitro group elimination and aromatization.
Wissenschaftliche Forschungsanwendungen
2,5-Dinitrofuran and its derivatives have been explored for various scientific research applications:
Medicinal Chemistry: The compound’s derivatives have shown potential as antibacterial agents, particularly against gram-positive bacteria.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronic materials and sensors.
Synthetic Chemistry: Its reactivity in nucleophilic substitution and Diels-Alder reactions makes it a valuable intermediate for synthesizing complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,5-dinitrofuran in biological systems involves its reduction by nitroreductases, similar to other nitrofuran compounds. These enzymes convert the nitro groups to reactive intermediates that can interact with bacterial enzymes and DNA, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrofuran: A precursor to 2,5-dinitrofuran, with a single nitro group at the 2 position.
2,5-Dinitrothiophene: A sulfur analog with similar reactivity in nucleophilic substitution reactions.
2,5-Dinitropyrrole: A nitrogen analog with comparable chemical properties.
Uniqueness
This compound is unique due to its high reactivity in nucleophilic substitution and Diels-Alder reactions, which is attributed to the electron-withdrawing effects of the nitro groups. This makes it a versatile intermediate for synthesizing a wide range of organic compounds .
Eigenschaften
IUPAC Name |
2,5-dinitrofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBSSZNFPUJLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231905 | |
| Record name | Furan, 2,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-03-9 | |
| Record name | 2,5-Dinitrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=826-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dinitrofuran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70231905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-dimethyl-](/img/structure/B3358792.png)









![1-[2-(Furan-2-yl)-1,3-thiazolidin-2-yl]ethan-1-one](/img/structure/B3358851.png)

